molecular formula C22H17N3O3 B11489505 12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione

Cat. No.: B11489505
M. Wt: 371.4 g/mol
InChI Key: PORWDJQMHKNYPL-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a triazatetraene core with a methoxyphenyl substituent, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 5-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazatetraene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where the methoxyphenyl group is introduced to the core structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

5-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the methoxy group or other parts of the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution.

Scientific Research Applications

5-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE has several applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

    Biology: The compound’s interactions with biological molecules are of interest, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications are being explored, including its role as an inhibitor of specific enzymes involved in disease pathways.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include modulation of biochemical processes critical to cellular function.

Comparison with Similar Compounds

Similar compounds include 5-(4-METHOXYPHENYL)-1H-indoles and 5-(4-METHOXYPHENYL)-1H-imidazoles . These compounds share the methoxyphenyl group but differ in their core structures. The unique triazatetraene core of 5-(4-METHOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-1,3,12-TRIAZATETRAPHENE-2,4-DIONE provides distinct chemical and biological properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

18-(4-methoxyphenyl)-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaene-14,16-dione

InChI

InChI=1S/C22H17N3O3/c1-28-14-9-6-13(7-10-14)17-18-15-5-3-2-4-12(15)8-11-16(18)23-20-19(17)21(26)25-22(27)24-20/h2-11,17H,1H3,(H3,23,24,25,26,27)

InChI Key

PORWDJQMHKNYPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)NC(=O)N5

Origin of Product

United States

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